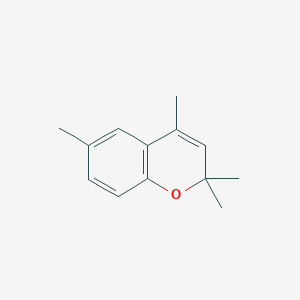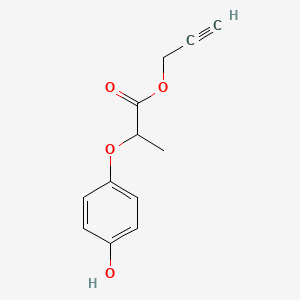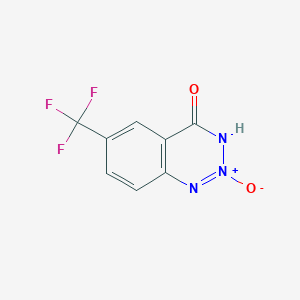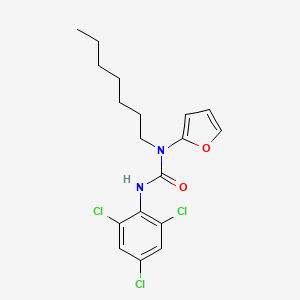
N-Furan-2-yl-N-heptyl-N'-(2,4,6-trichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a furan ring, a heptyl chain, and a trichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea typically involves the reaction of furan-2-yl isocyanate with heptylamine and 2,4,6-trichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The trichlorophenyl group can be reduced to form less chlorinated phenyl derivatives.
Substitution: The heptyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Less chlorinated phenyl derivatives.
Substitution: Various substituted heptyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Heptylfuran: A compound with a similar furan ring and heptyl chain but lacking the trichlorophenyl group.
Furan-2-ylmethanethiol: Contains a furan ring but differs in the presence of a thiol group instead of a urea derivative.
2-(2-Nitrovinyl)furan: Features a furan ring with a nitrovinyl group, differing significantly in structure and reactivity.
Uniqueness
N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea is unique due to the combination of its furan ring, heptyl chain, and trichlorophenyl group. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88467-94-1 |
|---|---|
Molekularformel |
C18H21Cl3N2O2 |
Molekulargewicht |
403.7 g/mol |
IUPAC-Name |
1-(furan-2-yl)-1-heptyl-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C18H21Cl3N2O2/c1-2-3-4-5-6-9-23(16-8-7-10-25-16)18(24)22-17-14(20)11-13(19)12-15(17)21/h7-8,10-12H,2-6,9H2,1H3,(H,22,24) |
InChI-Schlüssel |
NTYXLLWDIQECGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN(C1=CC=CO1)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


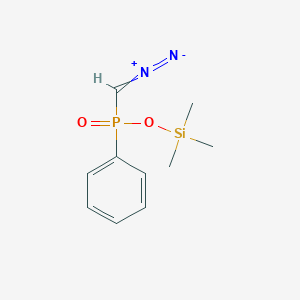
![1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14398967.png)
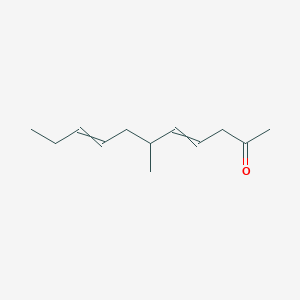

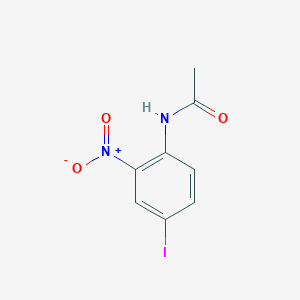
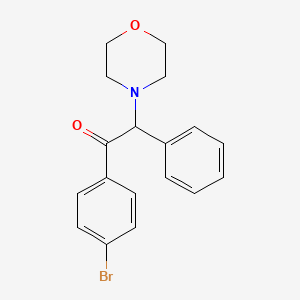

![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)

